N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide
Overview
Description
“N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide” is a chemical compound with the molecular formula C9H10BrNO3S . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the aryl ketone, N-(4-acetyl-phenyl) methanesulfonamide was synthesized from the initial substrate 4-aminoacetophenone. Further, the bromination of aryl ketone was carried out to obtain N-[4-(2-bromo-acetyl)-phenyl]-methanesulfonamide .Molecular Structure Analysis
The molecular structure of “N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide” is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further linked to a methanesulfonamide group .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are a crucial heterocyclic structural motif in functional molecules, utilized across a broad spectrum of applications. The regiocontrolled synthesis of substituted imidazoles is strategically important due to their traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells, functional materials, and catalysis . The compound can serve as a precursor in the synthesis of imidazoles, providing a versatile and utility-rich pathway for creating these essential heterocycles.
Pharmaceutical Testing
As a high-quality reference standard, N-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide is used for pharmaceutical testing to ensure accurate results . Its stability and reactivity make it an ideal candidate for testing the efficacy and safety of pharmaceutical compounds.
Material Chemistry
Functionalized derivatives of thiophene have shown promising developments towards new technologies in electronics. The compound’s structural features enable it to contribute to the growth of material chemistry, particularly in the synthesis of new materials with electronic applications .
Mechanism of Action
Target of Action
It is used as a reactant in the characterization of monoacylglycerol acyltransferase 2 inhibitors . Monoacylglycerol acyltransferase 2 is an enzyme involved in lipid metabolism.
Mode of Action
Given its use in the characterization of monoacylglycerol acyltransferase 2 inhibitors, it may interact with this enzyme, potentially inhibiting its function .
Biochemical Pathways
Considering its potential role as a monoacylglycerol acyltransferase 2 inhibitor, it may impact lipid metabolism pathways .
Result of Action
If it acts as a monoacylglycerol acyltransferase 2 inhibitor, it could potentially alter lipid metabolism at the cellular level .
properties
IUPAC Name |
N-[5-(2-bromoacetyl)-2-hydroxyphenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-16(14,15)11-7-4-6(9(13)5-10)2-3-8(7)12/h2-4,11-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEQBFBEBZJFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597815 | |
Record name | N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide | |
CAS RN |
14347-24-1 | |
Record name | N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14347-24-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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